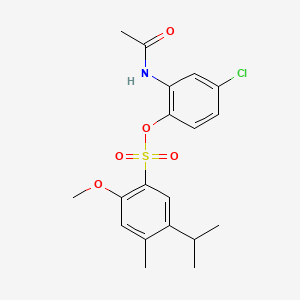

![molecular formula C10H7ClN4S B604335 6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1071310-16-1](/img/structure/B604335.png)

6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

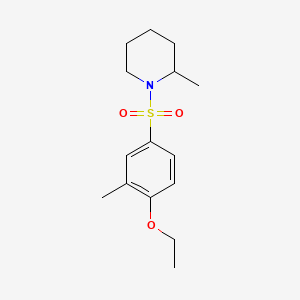

The compound “6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a heterocyclic compound . It was prepared from dichloropyridazine and tolyltetrazole in a nucleophilic biaryl coupling followed by thermal ring transformation . The molecule is essentially planar .

Synthesis Analysis

The synthesis of this compound involves a nucleophilic biaryl coupling followed by thermal ring transformation . The compound was prepared from dichloropyridazine and tolyltetrazole .Molecular Structure Analysis

The molecule is essentially planar with an r.m.s. deviation for all non-H atoms = 0.036 Å . An intramolecular C—H⋯N hydrogen bond occurs . In the crystal, the molecules form dimers connected via π–π interactions .Chemical Reactions Analysis

The compound has been evaluated against the urease enzyme, exhibiting IC 50 values of 0.87±0.09 to 8.32±1.21 µM . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition .Physical And Chemical Properties Analysis

The molecular weight of the compound is 340.8 g/mol . The molecule is essentially planar with an r.m.s. deviation for all non-H atoms = 0.036 Å . The bond lengths in the pyridazine ring system indicate a strong localization of the double bonds and there is a weak C—Cl bond .科学的研究の応用

Synthesis and Characterization of Heterocyclic Derivatives

Swamy et al. (2006) synthesized a series of 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives and characterized them using various analytical techniques, including IR, NMR, and X-ray crystallography. These compounds exhibited significant antimicrobial activity in vitro, highlighting their potential in pharmaceutical applications Swamy et al., 2006.

Biological Activities and Mechanisms

Li et al. (2010) investigated a novel series of 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles for their inhibitory activity against E. coli methionine aminopeptidase, with some compounds showing significant inhibitory activity Li et al., 2010.

Sunil et al. (2010) explored the antioxidant and anticancer properties of two triazolo-thiadiazoles in Hep G2 cells, demonstrating their potential as therapeutic agents due to their low cytotoxicity and ability to induce apoptosis Sunil et al., 2010.

Crystal Structure Analysis

Dong et al. (2002) synthesized and characterized the crystal structure of a closely related triazolo-thiadiazole compound, providing insights into the structural features that may contribute to the biological activities observed in similar compounds Dong et al., 2002.

Antimicrobial Properties

Reddy et al. (2010) synthesized a series of triazolo-thiadiazoles bearing pyrazole and evaluated them for antimicrobial activities. Compounds with specific substituents showed marked inhibition of bacterial and fungal growth, comparable to standard drugs Reddy et al., 2010.

Molecular Docking and Pharmacological Activities

Al-Wahaibi et al. (2022) conducted detailed analyses of weak noncovalent interactions in two triazolo-thiadiazole derivatives, including crystallography and computational investigations. Their findings suggested selectivity against COX-2 targets, supported by molecular docking analysis, indicating potential anti-inflammatory applications Al-Wahaibi et al., 2022.

作用機序

特性

IUPAC Name |

6-(3-chloro-4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4S/c1-6-2-3-7(4-8(6)11)9-14-15-5-12-13-10(15)16-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMMIQLMOYUYJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(4-Bromo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604254.png)

![2-{4-[(4-Butoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604256.png)

![N-[1-(hydroxymethyl)propyl]-4-iodo-3-methylbenzenesulfonamide](/img/structure/B604261.png)

![2,4-dichloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604262.png)

![4-ethoxy-N-[1-(hydroxymethyl)propyl]-3-methylbenzenesulfonamide](/img/structure/B604263.png)

![2-ethoxy-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B604264.png)

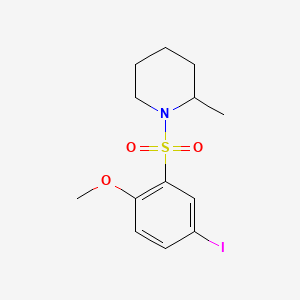

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)

![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604273.png)